molecular formula C23H26N2 B11960029 N-cyclohexyl-2-(4-ethylphenyl)-4-quinolinamine CAS No. 853331-02-9

N-cyclohexyl-2-(4-ethylphenyl)-4-quinolinamine

Cat. No.: B11960029
CAS No.: 853331-02-9
M. Wt: 330.5 g/mol
InChI Key: WRZHCTQVNIRQHT-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-(4-ethylphenyl)-4-quinolinamine is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-(4-ethylphenyl)-4-quinolinamine typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the cyclohexyl and 4-ethylphenyl groups. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors. The process is optimized to maximize efficiency and minimize costs. Key steps include the purification of intermediates and the final product using techniques such as crystallization, distillation, and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-(4-ethylphenyl)-4-quinolinamine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may yield dihydroquinolines.

Scientific Research Applications

N-cyclohexyl-2-(4-ethylphenyl)-4-quinolinamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-(4-ethylphenyl)-4-quinolinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclohexyl-2-(4-ethylphenyl)-4-quinolinamine stands out due to its unique quinoline core structure, which imparts distinct chemical and biological properties

Properties

CAS No.

853331-02-9

Molecular Formula

C23H26N2

Molecular Weight

330.5 g/mol

IUPAC Name

N-cyclohexyl-2-(4-ethylphenyl)quinolin-4-amine

InChI

InChI=1S/C23H26N2/c1-2-17-12-14-18(15-13-17)22-16-23(24-19-8-4-3-5-9-19)20-10-6-7-11-21(20)25-22/h6-7,10-16,19H,2-5,8-9H2,1H3,(H,24,25)

InChI Key

WRZHCTQVNIRQHT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)NC4CCCCC4

Origin of Product

United States

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